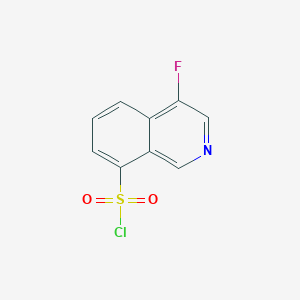

4-Fluoroisoquinoline-8-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H5ClFNO2S |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

4-fluoroisoquinoline-8-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11/h1-5H |

InChI Key |

NPPRHGSZTSRKLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 4-Fluoroisoquinoline-8-sulfonyl Chloride: A Key Building Block for Kinase Inhibitor Discovery

Abstract

This technical guide provides an in-depth overview of 4-Fluoroisoquinoline-8-sulfonyl chloride, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on the 8-sulfonyl isomer is emerging, this document synthesizes available data with established chemical principles to serve as a comprehensive resource. We will cover its physicochemical properties, its core reactivity as a sulfonyl chloride, its strategic importance in the synthesis of kinase inhibitors, and a detailed, practical protocol for its use in the synthesis of sulfonamides. This guide is intended for laboratory scientists and drug development professionals seeking to leverage this reagent in their research programs.

Introduction: The Strategic Value of the Fluoroisoquinoline Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the notable Rho-associated protein kinase (ROCK) inhibitor, Fasudil.[1][2][3] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs highly sought after in drug discovery programs.

This compound emerges as a valuable synthetic intermediate that combines three key features:

-

An isoquinoline nucleus for established bioactivity.

-

A fluorine substituent to enhance drug-like properties.

-

A highly reactive sulfonyl chloride functional group , which serves as a versatile handle for coupling with a wide array of nucleophiles.

The sulfonyl chloride moiety is a powerful electrophile, most commonly reacting with primary or secondary amines to form stable sulfonamide linkages.[4] The sulfonamide functional group is a cornerstone of modern pharmaceuticals, prized as a bioisostere of the amide bond and found in antibacterial agents, diuretics, and kinase inhibitors.[4] This reactivity makes this compound a critical precursor for generating libraries of novel compounds, particularly in the pursuit of new kinase inhibitors targeting the ATP-binding site. Its close analog, the 5-sulfonyl chloride isomer, is a key intermediate in the synthesis of Ripasudil, a potent ROCK inhibitor used for the treatment of glaucoma, highlighting the therapeutic potential of this compound class.[5][6][7]

Physicochemical and Spectral Properties

While detailed experimental data for the 8-sulfonyl isomer is not broadly published, key properties have been collated from commercial suppliers. Researchers should always confirm the properties of their specific batch via appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 1334294-10-8 | [8] |

| Chemical Name | This compound hydrochloride | [8] |

| Molecular Formula | C₉H₆Cl₂FNO₂S | [8] |

| Molecular Weight | 282.12 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in organic solvents like DCM, THF, DMSO (predicted) | [6] |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [9] |

Spectral Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. Protons on the isoquinoline ring will exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom.

-

¹³C NMR: The carbon spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹Jcf).

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (M-HCl), along with a characteristic isotopic pattern for the presence of one sulfur and one chlorine atom.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an ideal partner for a variety of coupling reactions.

}

The most prevalent application is the synthesis of sulfonamides . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent is critical and is typically an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

This straightforward and robust reaction allows for the "decoration" of the 4-fluoroisoquinoline-8-sulfonyl scaffold with a diverse range of amine-containing fragments, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol provides a reliable, step-by-step method for the coupling of this compound with a generic primary or secondary amine.

Objective: To synthesize an N-substituted-4-fluoroisoquinoline-8-sulfonamide.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Selected primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Workflow Diagram:

}

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 equivalents) and anhydrous dichloromethane. Add the base (2.5 equivalents, e.g., triethylamine).

-

Rationale: An inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture. The excess base ensures complete neutralization of both the HCl salt of the starting material and the HCl generated during the reaction.

-

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

-

-

Addition of Sulfonyl Chloride: Dissolve the this compound hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Rationale: Slow, dropwise addition maintains temperature control and prevents localized concentration spikes.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Rationale: Reaction times can vary depending on the nucleophilicity of the amine. Analytical monitoring is essential to determine the point of completion.

-

-

Workup: Once the reaction is complete, quench by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to begin the drying process).

-

Rationale: This series of aqueous washes removes impurities and byproducts, simplifying the final purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Safety and Handling

Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Incompatibilities: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents. The compound is corrosive and can cause severe skin and eye burns.[10][11]

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Upon exposure to moisture, it will decompose to the corresponding sulfonic acid and release HCl gas.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, reactive intermediate poised for significant application in drug discovery, particularly for the synthesis of kinase inhibitors. Its structure combines the biologically relevant isoquinoline scaffold with the property-enhancing effects of fluorine. The robust and versatile reactivity of the sulfonyl chloride group allows for its efficient coupling with a wide range of amines, facilitating the rapid development of novel sulfonamide-based compounds. This guide provides the foundational knowledge and a practical, validated protocol to empower researchers to effectively utilize this building block in their synthetic programs.

References

-

Design and synthesis of rho kinase inhibitors (III). (2007, January 15). PubMed. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, December 15). PubMed. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). Taylor & Francis Online. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]

-

Wikipedia. (n.d.). Ripasudil. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Ripasudil - Wikipedia [en.wikipedia.org]

- 8. 1334294-10-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. lgcstandards.com [lgcstandards.com]

Navigating the Complexity of Ripasudil Synthesis: A Technical Guide to Process-Related Impurities

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of robust and safe pharmaceutical manufacturing processes hinges on a comprehensive understanding of potential impurities. This technical guide delves into the chemical landscape of impurities associated with Ripasudil, a potent Rho kinase (ROCK) inhibitor used in the treatment of glaucoma and ocular hypertension. While the query for "Ripasudil Impurity 4 (8-isomer)" initiated this investigation, a thorough review of the scientific literature reveals a more nuanced impurity profile. This guide will focus on scientifically validated process-related impurities of Ripasudil, providing a framework for their identification, characterization, and control.

Introduction: The Critical Role of Impurity Profiling in Ripasudil Development

Ripasudil, with its core structure of 4-Fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline, is a cornerstone in the management of elevated intraocular pressure.[1][2] The synthetic pathway to this complex molecule, however, presents opportunities for the formation of process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety, efficacy, and stability of the final drug product.

This guide moves beyond anecdotal or non-publicly documented impurity designations to focus on those identified and characterized in peer-reviewed scientific literature. A recent study by Birajdar et al. has brought to light two previously unreported process impurities in Ripasudil Hydrochloride Dihydrate, offering valuable insights for analytical chemists and process development scientists.[3][4][5]

Unveiling a Validated Process-Related Impurity: 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide

A significant finding in the impurity profiling of Ripasudil is the identification of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process-related impurity.[3][4][5] This compound, designated as "Impurity-2" in the aforementioned study, represents a key area of focus for quality control strategies.

Chemical Structure and Properties

| Attribute | Information | Source(s) |

| Systematic Name | 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide | [3][4][5] |

| Molecular Formula | C11H11FN2O2S | [3][4][5] |

| General Class | Sulfonamide derivative of the isoquinoline core |

Plausible Formation Pathway

The formation of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process impurity likely arises from a side reaction during the synthesis of the Ripasudil active pharmaceutical ingredient (API). A plausible pathway involves the reaction of a key intermediate, 4-fluoroisoquinoline-5-sulfonyl chloride, with dimethylamine. Dimethylamine can be present as a reagent, a breakdown product of other reagents (like dimethylformamide, a common solvent), or a contaminant.

Caption: Plausible formation of a key Ripasudil impurity.

Other Potential and Characterized Impurities

The scientific literature and supplier catalogs allude to other potential impurities related to Ripasudil synthesis. While not all have been explicitly identified as process impurities in published studies, their structural relationship to Ripasudil warrants their consideration in analytical method development.

The "8-Isomer" and Related Sulfonyl Compounds

The initial query centered on "Ripasudil Impurity 4 (8-isomer)". While this specific designation is not found in the reviewed literature, a structurally related compound, 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride , is commercially available.[6] This suggests its potential as a synthetic intermediate or a positional isomer impurity. Its sulfonic acid precursor, 4-Fluoroisoquinoline-8-sulfonic acid , is also a known compound.[6][7][8]

| Compound | CAS Number | Molecular Formula | Source(s) |

| This compound Hydrochloride | 1334294-10-8 | C9H6Cl2FNO2S | [6] |

| 4-Fluoroisoquinoline-8-sulfonic acid | 1334294-09-5 | C9H6FNO3S | [6][7][8] |

The formation of an 8-sulfonyl isomer would likely arise from non-selective sulfonation of the 4-fluoroisoquinoline starting material.

Analytical Methodologies for Impurity Detection and Quantification

The robust detection and quantification of Ripasudil and its impurities are paramount for ensuring drug quality. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands as a powerful tool for this purpose.

HPLC Method for Impurity Profiling

A study by Hui et al. outlines a reversed-phase HPLC method for the analysis of Ripasudil and its impurities.[9][10][11] While the full details of the characterized impurities are not in the abstract, the methodology provides a strong foundation for analytical development.

General HPLC Parameters:

-

Column: A C18 stationary phase is commonly effective for separating compounds of this nature.

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection is a standard approach, and for more sensitive and specific detection, mass spectrometry (MS) is employed.[12][13]

Advanced Analytical Techniques

For the definitive structural elucidation of unknown impurities, a combination of techniques is often necessary:

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Offers fragmentation patterns that help in elucidating the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within the molecule, which is crucial for unambiguous structure confirmation.[3][4][5]

Caption: Workflow for impurity identification and characterization.

Toxicological Considerations and Regulatory Landscape

The presence of impurities, even at trace levels, can pose a risk to patient safety. Sulfonamide and sulfonyl chloride moieties, present in some of the discussed impurities, are classes of compounds that require careful toxicological assessment. While a comprehensive toxicological profile for each specific Ripasudil impurity is not publicly available, general principles of impurity qualification apply.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in new drug substances. These guidelines establish thresholds above which impurities must be identified and toxicologically qualified.

Conclusion and Future Perspectives

The impurity profile of Ripasudil is a critical aspect of its pharmaceutical development and manufacturing. This guide has synthesized the available scientific literature to provide a clear understanding of the known process-related impurities, moving beyond speculation to focus on validated chemical entities. The identification of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process impurity provides a tangible target for analytical method development and process optimization.

Future research should aim to fully characterize all potential impurities of Ripasudil, including their formation pathways and toxicological profiles. The development and validation of comprehensive, multi-analyte analytical methods will be instrumental in ensuring the continued safety and efficacy of this important therapeutic agent. By embracing a science-led approach to impurity control, the pharmaceutical industry can continue to deliver high-quality medicines to patients worldwide.

References

-

Pharmaffiliates. Ripasudil-impurities. Link

-

Pharmaffiliates. Ripasudil Monohydrochloride Dihydrate and its Impurities. Link

-

Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after pre-column derivatization. Journal of separation science, 39(17), 3302–3310. Link

-

Birajdar, K. M., Arrahalli, S., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. Current Organic Synthesis, 22(6), 730-736. Link

-

Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Journal of Separation Science, 39(17), 3302-3310. Link

-

Birajdar, K. M., Sudhakara, A., M, P. B., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. CoLab. Link

-

SRIRAMCHEM. Ripasudil Impurity 12. Link

-

SRIRAMCHEM. Ripasudil Impurity 3. Link

-

Birajdar, K. M., Arrahalli, S., Mokshanatha, P. B., & Kumar Babu, P. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. ResearchGate. Link

-

Birajdar, K., Sudhakara, A., Praveen, B. M., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. CoLab. Link

-

Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Semantic Scholar. Link

-

Veeprho. Ripasudil Impurity 7 | CAS 1360538-86-8. Link

-

Veeprho. Ripasudil Impurity 3 | CAS 1334294-09-5. Link

-

Pharmaffiliates. Ripasudil-impurities. Link

-

Wikipedia. Ripasudil. Link

-

PubChem. Ripasudil. Link

-

Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Link

-

Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC. CoLab. Link

-

Kłys, A., Gornowicz, A., Girek, B., Czarnomysy, R., & Bielawska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2557. Link

-

Saifi, Z., Ali, A., Inam, A., Azam, A., Kamthan, M., Abid, M., & Ali, I. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2268-2283. Link

-

Boros, S., D'hooge, W., Szabó, R., Fodor, L., & Van der Eycken, E. V. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Link

-

Patel, K. D., Patel, M. K., & Patel, B. D. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667. Link

-

Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Amiery, A. A. (2025). Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent. ResearchGate. Link

Sources

- 1. Ripasudil - Wikipedia [en.wikipedia.org]

- 2. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization | CoLab [colab.ws]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. veeprho.com [veeprho.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. hpst.cz [hpst.cz]

- 13. Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC | CoLab [colab.ws]

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Hazard Profile

4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride is a specialized reagent likely utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure combines three key functional groups, each contributing to its overall chemical reactivity and potential biological activity:

-

Isoquinoline Core: A nitrogen-containing heterocyclic aromatic system. Isoquinoline derivatives are prevalent in bioactive natural products and pharmaceuticals and can exhibit a wide range of biological activities. Some derivatives have been investigated for neurotoxic properties.[1][2]

-

Sulfonyl Chloride Group (-SO₂Cl): A highly reactive functional group. Sulfonyl chlorides are sensitive to moisture and nucleophiles (such as water, alcohols, and amines), often reacting vigorously to produce corrosive hydrochloric acid and the corresponding sulfonic acid or sulfonamides.[3] This reactivity is the cornerstone of their synthetic utility but also a primary source of handling hazards.

-

Fluorine Substitution: The presence of a fluorine atom can significantly alter the electronic properties, metabolic stability, and biological activity of the molecule.

-

Hydrochloride Salt: This indicates the isoquinoline nitrogen is protonated, which typically enhances water solubility and stability in the solid state.

The primary hazards associated with the analogous 5-sulfonyl isomer, and therefore anticipated for the 8-sulfonyl isomer, are corrosive action upon contact with moisture, acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[4]

Hazard Identification and GHS Classification (Based on 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride)

The following classifications are based on data for the 5-sulfonyl isomer and should be considered provisional for the 8-sulfonyl isomer.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 1B/2 | GHS05 | Danger | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | 1/2A | GHS05 | Danger | H318: Causes serious eye damage / H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[4] |

| Corrosive to Metals | 1 | GHS05 | Danger | H290: May be corrosive to metals[5] |

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of this compound is fundamental to safe handling. While specific data for the 8-sulfonyl isomer is unavailable, the properties of the 5-sulfonyl isomer and related compounds suggest the following:

| Property | Value (or Anticipated Value) | Implication for Safe Handling |

| Physical Form | Solid[5] | Dust generation is a primary exposure risk. Engineering controls and respiratory protection are critical. |

| Molecular Formula | C₉H₆Cl₂FNO₂S | |

| Molecular Weight | 282.12 g/mol | |

| Reactivity with Water | Reacts to form Hydrochloric Acid (HCl) and 4-Fluoroisoquinoline-8-sulfonic acid. | CRITICAL: Strict moisture control is essential. Store in a desiccator. Use inert atmosphere for reactions. In case of fire, use dry chemical extinguishers; avoid water.[3][6] |

| Storage Temperature | 2-8°C, under inert atmosphere[5] | Requires refrigerated and controlled storage to maintain stability and prevent degradation. |

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound hydrochloride, from weighing to reaction setup, must be conducted in a certified chemical fume hood to control dust and vapor exposure.[7]

-

Ventilation: The laboratory should have good general ventilation to supplement the local exhaust of the fume hood.[7]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7][8]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[7][9]

-

Skin and Body Protection: A chemical-resistant lab coat or apron is required. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]

Caption: Logical workflow for responding to a chemical spill.

Toxicological and Ecological Information

-

Toxicological Summary: Specific toxicological data for this compound hydrochloride is not available. However, based on its functional groups and data from analogues, it is harmful if swallowed and causes severe irritation and burns to any tissue it contacts. [4][10]The isoquinoline moiety itself is found in many bioactive compounds, and some derivatives have been studied for potential neurotoxicity, though this is highly structure-dependent. [1][2]* Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA. [9]* Ecological Information: Data on the environmental impact is not available. However, due to its reactivity with water to form acidic byproducts, spills should be prevented from entering drains or waterways. [9]

Conclusion

This compound hydrochloride is a reactive chemical that demands rigorous adherence to safety protocols. The principal hazards stem from its corrosive nature upon contact with moisture and its potential for causing severe skin, eye, and respiratory irritation. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always perform a task-specific risk assessment before beginning any new procedure.

References

-

Title: Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease Source: PubMed URL: [Link]

-

Title: What are the safety precautions when handling Benzene Sulfonyl Chloride? Source: o-toluenesulfonamide.com Blog URL: [Link]

-

Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL: [Link]

-

Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

-

Title: BENZENE SULFONYL CHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: How dangerous is thionyl chloride? Source: Reddit URL: [Link]

-

Title: MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride Source: Capot Chemical URL: [Link]

Sources

- 1. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [sigmaaldrich.cn]

- 6. merckmillipore.com [merckmillipore.com]

- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 8. nj.gov [nj.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Regioselective Chlorosulfonylation of 4-Fluoroisoquinoline

This guide provides a comprehensive analysis of the regioselective chlorosulfonylation of 4-fluoroisoquinoline, a critical reaction in the synthesis of various pharmaceutical compounds. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the factors influencing the selective formation of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in drug development.[1][2]

Introduction: The Significance of 4-Fluoroisoquinoline Sulfonyl Chlorides

Isoquinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a sulfonyl chloride group onto the isoquinoline scaffold via chlorosulfonylation yields highly reactive intermediates known as isoquinoline sulfonyl chlorides.[1] These intermediates are pivotal for the synthesis of a diverse array of isoquinoline sulfonamides, which have demonstrated a broad spectrum of biological activities.[1]

Specifically, 4-fluoroisoquinoline-5-sulfonyl chloride is a crucial intermediate in the synthesis of Ripasudil, a Rho-kinase inhibitor used in the treatment of glaucoma.[2] The fluorine atom at the 4-position and the sulfonyl chloride group at the 5-position impart high reactivity for coupling reactions, which is essential for constructing bioactive molecules.[2] The regioselective synthesis of this compound is therefore of paramount importance for large-scale pharmaceutical production.[2][3]

The Challenge of Regioselectivity in Electrophilic Aromatic Substitution

The chlorosulfonylation of 4-fluoroisoquinoline is an electrophilic aromatic substitution (EAS) reaction.[2][4] In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[4][5] The position of this substitution, or regioselectivity, is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

In the case of 4-fluoroisoquinoline, the fluorine atom is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, it directs incoming electrophiles to specific positions. The nitrogen atom in the isoquinoline ring system also strongly influences the electron density distribution. Understanding these directing effects is crucial for controlling the outcome of the chlorosulfonylation reaction. The reaction predominantly yields the 5-sulfonyl chloride isomer, with the 8-position isomer being a minor byproduct.[6][7] The ability to selectively synthesize the 5-isomer is a significant challenge that has been addressed through careful optimization of reaction conditions.[3][6][7]

Mechanistic Insights into Chlorosulfonylation

The chlorosulfonylation of aromatic compounds can proceed through different mechanisms depending on the reagents and conditions.[8] When using chlorosulfonic acid, the active electrophile is believed to be the sulfonyl chloride cation (SO₂Cl⁺), generated through auto-protolysis.[4][8]

The generally accepted mechanism for electrophilic aromatic substitution involves two key steps:

-

Formation of the Sigma Complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

-

Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom that has been attacked by the electrophile, restoring the aromaticity of the ring.[4]

In the case of 4-fluoroisoquinoline, the electrophilic attack is favored at the 5-position.[2] This preference is attributed to the electron-withdrawing nature of the fluorine atom at the 4-position, which deactivates the adjacent positions (3 and 5) to a lesser extent than other positions. The nitrogen atom's influence further directs the substitution.

Below is a diagram illustrating the proposed workflow for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.

Caption: General workflow for the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.

Experimental Protocol: A Scalable One-Pot Synthesis

A highly efficient and scalable one-pot reaction for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride has been developed, which is crucial for multi-kilogram production.[2] This process involves the sulfonation of 4-fluoroisoquinoline followed by halogenation without isolating the sulfonic acid intermediate.[2][7]

Materials:

-

4-Fluoroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sulfur Trioxide (SO₃) or Fuming Sulfuric Acid

-

Thionyl Chloride (SOCl₂)

-

Acetone

-

Methylene Chloride (CH₂Cl₂)

-

4N HCl in Ethyl Acetate (HCl/EtOAc)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Sulfonation:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-fluoroisoquinoline (1.0 molar equivalent) in concentrated sulfuric acid (2.0-2.5 molar equivalents) while maintaining the internal temperature between 10°C and 40°C with external cooling.[6][7]

-

Slowly add sulfur trioxide (8-10 molar equivalents) to the solution, ensuring the temperature is maintained between 30°C and 50°C.[2][6]

-

After the addition is complete, stir the reaction mixture at 20°C to 40°C for 10-15 hours to ensure complete conversion to 4-fluoroisoquinoline-5-sulfonic acid.[2][6]

-

-

Halogenation:

-

To the reaction mixture containing the sulfonic acid intermediate, add thionyl chloride (4-6 molar equivalents) dropwise, maintaining the temperature between 20°C and 40°C.[7]

-

After the addition, heat the mixture to 60°C to 80°C and stir for 1-4 hours until the reaction is complete (monitored by TLC or HPLC).[7]

-

-

Workup and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice.[1]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[1]

-

To the filtered organic solution, add 4N HCl in ethyl acetate dropwise to precipitate the hydrochloride salt of the product.[6][7]

-

Collect the precipitated white crystals by filtration, wash with methylene chloride, and dry under vacuum to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with high purity.[6][7]

-

This one-pot procedure is advantageous as it avoids the isolation of the unstable diazonium salt intermediate required in other synthetic routes and allows for easy separation of the desired 5-isomer from the minor 8-isomer through the formation of the acid addition salt.[6][7]

Data Summary: Optimizing for Regioselectivity

The regioselectivity of the chlorosulfonylation reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for achieving high selectivity for the 5-position.

| Parameter | Optimal Range | Rationale |

| Molar Ratio of SO₃ | 8–10 mol per mole of 4-fluoroisoquinoline | Minimizes side reactions and ensures complete sulfonation.[2] |

| Sulfonation Temperature | 30–50°C | Ensures complete conversion while avoiding decomposition of the starting material or product.[2][6] |

| Sulfonation Time | 10–15 hours | Allows for >95% conversion to the sulfonic acid intermediate.[2] |

| Halogenation Temperature | 60–80°C | Facilitates the conversion of the sulfonic acid to the sulfonyl chloride.[7] |

| Purification Method | Precipitation as hydrochloride salt | Effectively separates the desired 5-isomer from the 8-position isomer, achieving a purity of >99%.[6][7] |

Following these optimized conditions, the content ratio of 4-fluoroisoquinoline-5-sulfonyl chloride to the 8-position isomer can be as high as 99.64:0.36.[6]

Conclusion: A Robust and Scalable Synthesis

The regioselective chlorosulfonylation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride is a well-established and highly optimized process. By carefully controlling reaction parameters such as stoichiometry and temperature, and by employing a one-pot synthesis strategy with purification via acid addition salt formation, it is possible to achieve high yields and excellent regioselectivity on a large scale. This robust methodology is critical for the efficient production of important pharmaceutical intermediates and underscores the importance of understanding fundamental principles of organic chemistry in drug development.

References

- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv

- 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 - Benchchem.

- 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - ChemicalBook.

- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem.

- What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.

- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.

- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P

- Chapter 2: Sulfonation and Chlorosulfon

- A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. globalspec.com [globalspec.com]

- 6. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 4-Fluoroisoquinoline-Sulfonyl Chlorides: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoroisoquinoline-sulfonyl chlorides, crucial building blocks in medicinal chemistry. Due to the prevalence of data for the 5-sulfonyl chloride isomer, this document will focus extensively on 4-Fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt. Information regarding the less documented 4-Fluoroisoquinoline-8-sulfonyl chloride will be presented based on available data.

Core Compound Identification and Properties

4-Fluoroisoquinoline-sulfonyl chlorides are heterocyclic sulfonyl chlorides. The isoquinoline framework is a recognized pharmacophore, and the sulfonyl chloride group offers a reactive site for creating a diverse range of sulfonamide derivatives.[1] This reactivity is particularly valuable in developing inhibitors for therapeutic targets like Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of various cellular processes.[1]

A critical point of clarification is the distinction between isomers. While the user specified the "8-sulfonyl chloride" variant, public data overwhelmingly points to the "5-sulfonyl chloride" isomer as the more extensively characterized and commercially available compound. This guide will therefore center on the latter, with a concluding section on the available data for the 8-sulfonyl chloride isomer.

Physicochemical and Structural Data Summary

| Property | 4-Fluoroisoquinoline-5-sulfonyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | This compound hydrochloride |

| Molecular Formula | C₉H₅ClFNO₂S[2][3] | C₉H₆Cl₂FNO₂S[4][5][6] | C₉H₆Cl₂FNO₂S[7] |

| Molecular Weight | 245.66 g/mol [2][3] | 282.12 g/mol [4][6] | 282.12 g/mol [7] |

| CAS Number | 194032-33-2[2] | 906820-08-4[4] | 1334294-10-8[7] |

| Appearance | White to Pale Yellow Solid/Crystal Powder[8] | Solid | Not specified |

| InChI Key | UZUCKWMDQGESLP-UHFFFAOYSA-N[2][3] | CZBQKKWMAVBCJX-UHFFFAOYSA-N[6] | Not specified |

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride Hydrochloride

The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride can be achieved through a multi-step process starting from 4-fluoroisoquinoline. The following protocol is a synthesized representation of established methods.[9][10]

Experimental Protocol

Step 1: Formation of 4-Fluoroisoquinoline Sulfate Salt

-

In a suitable reaction vessel, dissolve 4-fluoroisoquinoline in acetone.

-

While maintaining the internal temperature at approximately 5°C with stirring, carefully add sulfuric acid portion-wise.

-

Continue stirring for an additional two hours to ensure complete salt formation.

-

Collect the precipitated 4-fluoroisoquinoline sulfate salt by filtration.

-

Wash the collected crystals with acetone and dry under reduced pressure.[10]

Causality: This initial acid-base reaction protonates the isoquinoline nitrogen, forming a stable sulfate salt. This step serves to activate the isoquinoline ring for the subsequent sulfonation and to improve handling of the starting material.

Step 2: Sulfonation and Chlorination

-

In a separate reaction vessel equipped for temperature control and inert atmosphere, add anhydrous sulfuric acid and cool to 0°C.

-

While maintaining a temperature between 26°C and 34°C, slowly add the previously prepared 4-fluoroisoquinoline sulfate.

-

Raise the temperature to 30°C and stir for approximately 13 hours.[9]

-

To the reaction mixture, add thionyl chloride dropwise.

-

Heat the mixture to 70°C and stir for about 4 hours.[9]

-

After cooling, the reaction mixture can be carefully quenched with ice water and extracted with an organic solvent like methylene chloride to isolate the product.[10]

Causality: The reaction with anhydrous sulfuric acid results in the sulfonation of the isoquinoline ring. The subsequent addition of a halogenating agent like thionyl chloride converts the sulfonic acid group into the desired sulfonyl chloride.[10] The hydrochloride salt is typically formed during the workup process.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Fluoroisoquinoline-5-sulfonyl chloride HCl.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonyl chloride functional group is a versatile electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing motifs. This reactivity makes 4-fluoroisoquinoline-5-sulfonyl chloride a valuable intermediate in the synthesis of complex molecules for drug discovery.

Role as a Building Block for Kinase Inhibitors

A primary application of this compound is in the development of Rho-kinase (ROCK) inhibitors.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics and cell adhesion.[1] Its dysregulation is implicated in various diseases, making it a prime therapeutic target.[1]

By reacting 4-fluoroisoquinoline-5-sulfonyl chloride with various amines, researchers can generate a library of sulfonamide derivatives. These compounds can then be screened for their inhibitory activity against ROCK1 and ROCK2. The isoquinoline scaffold serves as a core pharmacophore that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of ROCK

Caption: Simplified RhoA/ROCK signaling pathway and point of inhibition.

Safety and Handling

4-Fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt are corrosive and reactive compounds that require careful handling.

-

Hazard Statements : Causes severe skin burns and eye damage.[8][11] May be corrosive to metals.[8]

-

Precautionary Measures :

-

Work in a well-ventilated area, preferably under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11]

-

Avoid breathing dust, mists, or vapors.[8]

-

Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage is under an inert atmosphere at 2-8°C.

-

Reacts violently with water. Keep away from moisture.

-

Information on this compound

As previously mentioned, there is limited specific and distinct information available for the 8-sulfonyl chloride isomer in the provided search results. One source lists "this compound hydrochloride" with a CAS number of 1334294-10-8.[7] Notably, it shares the same molecular formula (C₉H₆Cl₂FNO₂S) and molecular weight (282.12) as the 5-sulfonyl chloride hydrochloride isomer.[7] Without further experimental data or literature, it is difficult to provide a more in-depth analysis of this specific isomer. Researchers interested in this compound should seek out specialized suppliers or consider custom synthesis, and independently verify its structural and physicochemical properties.

References

- 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 20). MilliporeSigma.

- Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (n.d.). Google Patents.

- 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.

- CAS NO. 906820-08-4 | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). Arctom.

- 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. (n.d.). ChemicalBook.

- 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information. (n.d.). PharmaCompass.com.

- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- 1334294-10-8|this compound hydrochloride. (n.d.). BLD Pharm.

- MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride. (2017, March 30). Capot Chemical.

- SAFETY DATA SHEET. (2014, February 11). Fisher Scientific.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information.

- CAS No : 906820-08-4 | Product Name : 4-Fluoroisoquinoline-5-sulfonyl chloride Hydrochloride. (n.d.). Pharmaffiliates.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). National Center for Biotechnology Information.

- Chemical Properties of 8-Quinolinesulfonyl chloride (CAS 18704-37-5). (n.d.). Cheméo.

- Application of Sulfonyl in Drug Design | Request PDF. (2025, August 7). ResearchGate.

- 4-Fluoroisoquinoline-5-sulfonyl chloride HCl. (n.d.). PharmaCompass.com.

- Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Fluoroisoquinoline-5-sulfonyl chloride HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. 1334294-10-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Fluoroisoquinoline-8-sulfonyl chloride

This Application Note is designed for medicinal chemists and process development scientists requiring a high-purity synthesis of 4-fluoroisoquinoline-8-sulfonyl chloride .

This specific isomer presents a significant regiochemical challenge. Unlike the 5-isomer, which is accessible via direct chlorosulfonation, the 8-isomer requires a directed indirect approach to avoid regioisomeric contamination. This guide details a Sandmeyer-type chlorosulfonylation route, ensuring the target specificity required for pharmaceutical applications.

Executive Summary & Strategic Rationale

The synthesis of isoquinoline-8-sulfonyl chlorides is non-trivial due to the inherent reactivity of the isoquinoline scaffold.

-

The Challenge: Direct reaction of 4-fluoroisoquinoline with chlorosulfonic acid (

) predominantly yields the 5-sulfonyl chloride isomer due to the kinetic preference of electrophilic substitution at the C5 (peri) position, which is electronically favored over C8 in the protonated isoquinolinium species. -

The Solution: To secure the 8-position exclusively, this protocol utilizes a Nitration

Reduction -

Critical Control Point: The separation of 5-nitro and 8-nitro isomers in Step 1 is the defining factor for the final purity.

Reaction Scheme Overview

The synthesis proceeds from 4-fluoroisoquinoline (1) to the target sulfonyl chloride (5) via an amino intermediate.

Figure 1: Strategic workflow emphasizing the critical isomer separation step prior to sulfonyl chloride formation.

Detailed Experimental Protocols

Step 1: Regioselective Nitration & Isomer Separation

Objective: Introduce a nitrogen handle. The 4-fluoro group directs ortho/para, but the deactivated pyridine ring forces substitution to the benzene ring (C5 and C8). C5 is generally favored, necessitating rigorous separation.

-

Reagents: Fuming Nitric Acid (

), Conc. Sulfuric Acid ( -

Equipment: Jacketed reactor (-10°C capability), HPLC for isomer ratio monitoring.

Protocol:

-

Dissolution: Dissolve 4-fluoroisoquinoline (1.0 eq) in conc.

(10 vol) at 0°C. Note: Exothermic protonation occurs. -

Nitration: Add fuming

(1.2 eq) dropwise, maintaining internal temperature -

Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C for 4 hours.

-

Quench: Pour onto crushed ice/water. Neutralize with

to pH 8 to precipitate crude nitro-isomers. -

Purification (CRITICAL):

-

The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor).

-

Recrystallization: Dissolve in boiling Ethanol/Acetone (9:1). The 5-nitro isomer is typically less soluble and crystallizes first upon cooling. Filter off the 5-nitro precipitate.

-

Mother Liquor: Concentrate the filtrate to obtain the 8-nitro-4-fluoroisoquinoline enriched fraction.

-

Validation: Verify regiochemistry via 1H-NMR (coupling constants:

vs

-

Step 2: Reduction to 8-Amino-4-fluoroisoquinoline

Objective: Convert the nitro group to an aniline-like amine under mild conditions to preserve the C-F bond.

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water.[3]

Protocol:

-

Suspend 8-nitro-4-fluoroisoquinoline (1.0 eq) in Ethanol/Water (3:1).

-

Add

(5.0 eq) and Iron powder (4.0 eq). -

Reflux (80°C) for 2-4 hours. Monitor consumption of starting material by TLC/LC-MS.

-

Workup: Filter hot through Celite to remove iron oxides. Wash pad with hot ethanol.[4]

-

Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (

) and concentrate to yield 8-amino-4-fluoroisoquinoline .

Step 3 & 4: The Meerwein Chlorosulfonylation

Objective: Convert the amine directly to the sulfonyl chloride via a diazonium intermediate, avoiding the instability of isolated diazonium salts.

-

Reagents:

, Conc. HCl, Glacial Acetic Acid, Sulfur Dioxide ( -

Safety:

is toxic; work in a well-ventilated fume hood. Diazonium salts are shock-sensitive if dried—keep in solution.

Protocol:

-

Diazotization (Generation of Electrophile):

-

Dissolve 8-amino-4-fluoroisoquinoline (1.0 eq) in Conc. HCl (10 vol) and Acetic Acid (5 vol). Cool to -5°C.

-

Add aqueous

(1.2 eq) dropwise, keeping Temp

-

-

Preparation of

Mixture:-

In a separate vessel, saturate Glacial Acetic Acid with

gas (bubbling for 30 mins) or use a commercially available -

Add

(0.2 eq) as a catalyst.

-

-

The Coupling (Meerwein Reaction):

-

Pour the cold diazonium solution into the stirring

mixture. Note: Significant gas evolution ( -

Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

-

Isolation:

-

Pour the reaction mixture into ice water. The sulfonyl chloride is lipophilic.

-

Extract immediately with Dichloromethane (DCM).

-

Wash DCM layer with cold water (x3) to remove acid and copper salts.

-

Dry over anhydrous

(avoid basic drying agents like -

Evaporate solvent at low temperature (<30°C) to obtain This compound as a solid.

-

Analytical Validation & QC

To ensure the protocol yielded the correct isomer, compare the analytical data against the expected patterns.

| Parameter | 5-Sulfonyl Chloride (Unwanted) | 8-Sulfonyl Chloride (Target) |

| 1H NMR (Aromatic) | H8 is a doublet (d) with meta-coupling or para-coupling distinct from H5. | H5 and H6 show coupling distinct from the crowded H8 bay region. |

| NOESY Signal | Strong NOE between H1 and substituent at C8 is absent (H8 is H). | Strong NOE between H1 (singlet near 9.0 ppm) and the Sulfonyl group (or sulfonamide derivative) is sterically significant. |

| LC-MS | M+H matches target, but Retention Time (RT) differs. | Distinct RT from 5-isomer. |

Storage: Sulfonyl chlorides are moisture-sensitive. Store under Argon at -20°C. For long-term stability, convert a small aliquot to a sulfonamide (e.g., with morpholine) for characterization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 4 | Diazonium decomposition before reaction with | Ensure Temp < 0°C during diazotization.[5] Add diazo mix quickly to the |

| Product is Sulfonic Acid | Hydrolysis during workup. | Use cold water for washes.[5] Dry organic phase immediately. Avoid alkaline conditions. |

| Inseparable Isomers (Step 1) | 5-nitro and 8-nitro co-elute. | Convert the crude nitro mix to the amine mix (Step 2). Isomeric amines often have vastly different polarities and separate easier on Silica gel. |

References

-

Regioselectivity of Isoquinoline Nitration

- BenchChem Technical Guide: "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." (Analogous chemistry for Isoquinoline).

-

Source:

-

General Synthesis of Isoquinoline Sulfonyl Chlorides

-

Meerwein Chlorosulfonylation Mechanism

- "Sulfonyl chloride synthesis by oxidation and diazotiz

-

Source: [7]

-

Direct Chlorosulfonation Precedent (5-Isomer)

- US Patent 7872136B2: "Process for production of 4-fluoroisoquinoline-5-sulfonyl halide." (Confirms direct route yields the 5-isomer, validating the need for the indirect route for the 8-isomer).

-

Source:

Sources

- 1. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Use of 4-Fluoroisoquinoline-8-sulfonyl Chloride as a Reference Standard

Abstract

This comprehensive guide provides a detailed protocol for the use of 4-Fluoroisoquinoline-8-sulfonyl chloride as a reference standard, tailored for researchers, scientists, and professionals in drug development and quality control. This document establishes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability. The protocols herein cover the essential aspects of handling, storage, characterization, and application of this standard in quantitative analysis, with a focus on High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of a Well-Characterized Reference Standard

In quantitative analytical chemistry, the accuracy and validity of the results are fundamentally tethered to the quality of the reference standards used.[1][2] A reference standard is a highly purified and well-characterized substance used as a measurement base for qualitative or quantitative analysis.[3] this compound, a key intermediate in the synthesis of various pharmaceuticals, including the Rho-kinase inhibitor Ripasudil, serves as a critical reference material for impurity profiling, stability studies, and assay validation.[4][5]

The inherent reactivity of the sulfonyl chloride functional group necessitates specific handling and storage protocols to prevent degradation and maintain its purity and integrity over time.[6][7] This guide provides the foundational knowledge and detailed procedures to ensure that this compound is used effectively and safely as a reference standard, thereby guaranteeing the reliability and reproducibility of analytical data.

Physicochemical Properties and Identification

A thorough understanding of the reference standard's properties is paramount for its correct application.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 4-Fluoro-8-isoquinolinesulfonyl chloride | - |

| CAS Number | 1334294-10-8 (for hydrochloride salt) | [8] |

| Molecular Formula | C₉H₅ClFNO₂S | [8] |

| Molecular Weight | 245.66 g/mol | - |

| Physical Form | White to off-white solid/powder | [9] |

| Purity | Typically ≥98%; specific batches >99.6% by HPLC | [4][9] |

| Solubility | Soluble in aprotic solvents like DMSO, Dichloromethane, Acetonitrile | [6][10] |

Safety, Handling, and Storage: Preserving Standard Integrity

Sulfonyl chlorides are reactive compounds that require careful handling to prevent degradation and ensure user safety.

Safety Precautions

This compound is corrosive and moisture-sensitive.[5][9] In contact with water or protic solvents, it can hydrolyze to the corresponding sulfonic acid, compromising its purity. Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust.[5]

Storage Conditions

To maintain the integrity of the reference standard, stringent storage conditions are necessary:

-

Temperature: Store in a refrigerator at 2-8°C.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture.[9]

-

Container: Use tightly sealed, amber glass vials to protect from light and moisture.[5]

-

Desiccation: Store vials within a desiccator containing a suitable drying agent.[11]

Protocol for Qualification and Purity Confirmation

Before use, the purity of the reference standard must be verified. A Certificate of Analysis (CoA) from the supplier provides the initial purity value and characterization data.[3][7][12][13][14] However, periodic re-qualification is a good laboratory practice.

Visual Inspection

Visually inspect the material for any change in color or physical state, which could indicate degradation.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical reference standards due to its high precision and sensitivity.[15] This protocol is adapted from methods used for related quinoline compounds and Ripasudil impurity profiling.[4][6][9]

Protocol 1: HPLC Purity Determination

-

Instrument: A validated HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[4][9]

-

Mobile Phase A: 10 mM Monopotassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Methanol (HPLC Grade).

-

Gradient Elution:

-

0-5 min: 80% A, 20% B

-

5-25 min: Linear gradient to 20% A, 80% B

-

25-30 min: Hold at 20% A, 80% B

-

30.1-35 min: Return to 80% A, 20% B (re-equilibration)

-

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable volume of aprotic diluent (e.g., Acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Analysis:

-

Inject the prepared solution.

-

Determine the area percent of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The purity should align with the value stated on the Certificate of Analysis.

-

}

Caption: Workflow for Initial Qualification of the Reference Standard.

Protocol for Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is critical for quantitative analysis.[1] All preparations should be performed using calibrated analytical balances and Class A volumetric glassware.

Protocol 2: Preparation of a 1000 µg/mL Stock Solution

-

Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 25 mg of the this compound reference standard into a clean, dry weighing boat.

-

Dissolution: Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask. Add approximately 15 mL of acetonitrile (or another suitable aprotic solvent).

-

Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

-

Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with the same solvent.

-

Mixing: Cap the flask and invert it at least 15 times to ensure homogeneity.

-

Calculation of Exact Concentration: Calculate the precise concentration using the following formula, accounting for the purity of the standard as stated on the CoA.

Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * (Purity / 100) * 1000

-

Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store refrigerated (2-8°C). The stability of the solution should be determined, but as a general rule, fresh stock solutions should be prepared regularly.

Protocol 3: Preparation of Working Standard Solutions

Working standards for generating a calibration curve are prepared by serial dilution of the stock solution.

-

Dilution Scheme: Plan a series of dilutions to cover the expected concentration range of the analyte in the samples.

-

Example Dilution (for a 10 µg/mL working standard):

-

Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with the mobile phase or a solvent composition matching the initial mobile phase conditions.

-

Cap and invert multiple times to mix thoroughly.

-

-

Usage: Prepare working standards fresh daily from the stock solution.

Application in Quantitative Analysis (Assay by HPLC)

This protocol outlines the use of the prepared standard solutions to quantify a target analyte, such as an Active Pharmaceutical Ingredient (API) or a related impurity for which this compound is a suitable reference.

Protocol 4: Quantitative Analysis by External Standard Method

-

System Setup: Set up the HPLC system using the parameters described in Protocol 1 .

-

System Suitability: Before sample analysis, inject a mid-range working standard solution five or six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

-

Calibration Curve:

-

Prepare a series of at least five working standard solutions of different concentrations.

-

Inject each standard solution in duplicate.

-

Plot a graph of the average peak area versus the concentration for each standard.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

-

Sample Analysis:

-

Prepare the unknown sample solution using the same diluent as the standards, ensuring the final concentration falls within the range of the calibration curve.

-

Inject the sample solution.

-

-

Quantification:

-

Determine the peak area of the analyte in the sample chromatogram.

-

Calculate the concentration of the analyte in the sample solution using the equation of the line from the linear regression of the calibration curve:

y = mx + c

Where:

-

y = Peak Area of Analyte

-

m = Slope of the curve

-

x = Concentration of Analyte

-

c = y-intercept

-

}

Caption: General workflow for quantitative analysis using an external standard.

Conclusion

The successful use of this compound as a reference standard hinges on a systematic approach encompassing proper handling, storage, qualification, and precise solution preparation. By adhering to the detailed protocols outlined in this guide, researchers and analysts can ensure the integrity of the standard, leading to accurate, reliable, and reproducible quantitative results. This foundation of analytical rigor is essential for advancing drug development and maintaining the highest standards of quality control in the pharmaceutical industry.

References

-

Hui, W., Sun, L., Zhang, H., Zou, L., Zoul, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Journal of Separation Science, 39(17), 3275-3476. [Link]

-

Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]

-

Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride. Retrieved from [Link]

-

Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

NIST. (n.d.). Standard Reference Material 2895 - Certificate of Analysis. Retrieved from [Link]

-

National Measurement Institute of Australia. (2018). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: 17α-Hydroxyprogesterone. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

HSE Solutions. (2019). Certificate of Analysis MSWF-1 Reference Material. Retrieved from [Link]

-

Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

-

ResearchGate. (2015). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC | Request PDF. Retrieved from [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

WHO. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. wjpmr.com [wjpmr.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. brammerstandard.com [brammerstandard.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pharmtech.com [pharmtech.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. industry.gov.au [industry.gov.au]

- 14. hse.gov.uk [hse.gov.uk]

- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Sulfonamide synthesis using 4-Fluoroisoquinoline-8-sulfonyl chloride

Topic: High-Fidelity Synthesis of Sulfonamides using 4-Fluoroisoquinoline-8-sulfonyl chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Isoquinoline Scaffold in Drug Discovery[1][2]

The isoquinoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Fasudil), vasodilators, and antitumor agents. The introduction of a sulfonamide linkage at the 8-position, combined with a fluorine atom at the 4-position, offers a unique vector for structure-activity relationship (SAR) exploration.

This compound serves as a high-value electrophile for fragment-based drug discovery (FBDD). The C4-fluorine atom provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the heterocyclic ring, while the C8-sulfonyl group directs the spatial orientation of the attached amine.

This guide provides a rigorous, field-tested methodology for coupling this specific building block with diverse amines, prioritizing regioselectivity and yield.

Chemical Profile & Mechanistic Insight[3][4][5][6][7]

The Electrophile: this compound

-